molecular formula C7H15BrO B13209889 2-(Bromomethyl)-1-ethoxybutane

2-(Bromomethyl)-1-ethoxybutane

Cat. No.: B13209889
M. Wt: 195.10 g/mol
InChI Key: IATMRRUOFWVQDV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethoxybutane is an organic compound with the molecular formula C7H15BrO It is a brominated ether, characterized by the presence of a bromomethyl group attached to a butane chain with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethoxybutane typically involves the bromination of 1-ethoxybutane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors with precise temperature and pressure controls is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethoxybutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used in solvents like ethanol or tert-butanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents, products can range from alcohols to carboxylic acids.

Scientific Research Applications

2-(Bromomethyl)-1-ethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethoxybutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-ethoxybutane is unique due to its combination of an ethoxy group and a bromomethyl group on a butane chain. This structure imparts specific reactivity patterns that are useful in various synthetic applications, distinguishing it from other brominated compounds.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)butane

InChI

InChI=1S/C7H15BrO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3

InChI Key

IATMRRUOFWVQDV-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC)CBr

Origin of Product

United States

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